5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid

Descripción general

Descripción

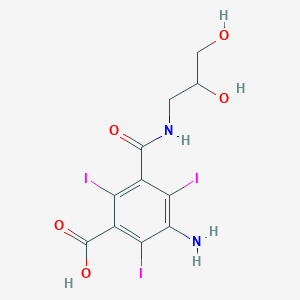

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid: is a complex organic compound characterized by the presence of multiple functional groups, including amino, hydroxyl, and triiodoisophthalamic acid moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid typically involves a multi-step process. The initial step often includes the iodination of isophthalic acid to introduce the triiodo groups. This is followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the attachment of the 2,3-dihydroxypropyl group via an esterification or amidation reaction under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and quality control measures to ensure the consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The triiodo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as thiols, amines, or alcohols can be used in the presence of catalysts or under thermal conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In biological research, it is used to study the interactions of iodine-containing compounds with biological systems.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid involves its interaction with biological molecules through its functional groups. The iodine atoms enhance its ability to absorb X-rays, making it useful as a contrast agent. The amino and hydroxyl groups facilitate its binding to specific molecular targets, enhancing its diagnostic and therapeutic potential.

Comparación Con Compuestos Similares

- 5-Amino-2,4,6-triiodoisophthalamic acid

- N-(2,3-Dihydroxypropyl)-2,4,6-triiodoisophthalamic acid

- 5-Nitro-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamic acid

Comparison: 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid is unique due to the presence of both amino and dihydroxypropyl groups, which enhance its solubility and reactivity compared to similar compounds. The triiodo groups provide high radiopacity, making it particularly effective as a contrast agent in medical imaging.

Actividad Biológica

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide acid, commonly referred to as ioversol or its derivatives, is a compound primarily used in the medical field as a non-ionic X-ray contrast agent. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H18I3N3O6

- Molecular Weight : 705.02 g/mol

- CAS Number : 76801-93-9

- Physical State : White to off-white solid

- Melting Point : 195°C (dec.)

The compound is synthesized through various chemical reactions involving iodination and hydroxypropylation processes. Its structural characteristics contribute significantly to its biological activity.

The biological activity of this compound primarily relates to its role as a contrast agent in imaging studies. Its iodine content enhances radiopacity, allowing for better visualization of vascular structures during X-ray imaging. The compound's non-ionic nature minimizes adverse reactions compared to ionic contrast agents.

Interaction with Biological Systems

- Cellular Uptake : The compound is taken up by cells via endocytosis, where it accumulates in organ systems that require imaging.

- Tissue Distribution : It exhibits a high affinity for vascular tissues and organs with rich blood supply, such as the kidneys and liver.

- Excretion : Primarily excreted through the renal system, it demonstrates rapid clearance from the bloodstream.

Cytotoxicity Studies

Research has indicated that while the primary function of this compound is as a contrast agent, it also exhibits cytotoxic properties at higher concentrations. A study demonstrated that elevated doses could lead to cell apoptosis in certain cancer cell lines due to oxidative stress induced by iodine release.

Case Studies

-

Case Study 1: Contrast-Induced Nephropathy (CIN)

- A retrospective analysis of patients undergoing coronary angiography showed a correlation between the use of non-ionic contrast agents like ioversol and reduced incidence rates of CIN compared to ionic counterparts.

- Findings indicated that ioversol's lower osmolality contributed to lesser renal toxicity.

-

Case Study 2: Allergic Reactions

- In a cohort study involving over 500 patients receiving ioversol for imaging procedures, only 1% reported mild allergic reactions (e.g., urticaria), underscoring its safety profile relative to other contrast agents.

Comparative Analysis with Other Contrast Agents

| Property | 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Iohexol (another non-ionic agent) | Ionic Contrast Agents |

|---|---|---|---|

| Osmolality | Low | Low | High |

| Incidence of CIN | Lower incidence | Comparable | Higher |

| Allergic Reactions | Rare (1%) | Rare (1.5%) | More frequent |

| Cellular Uptake Mechanism | Endocytosis | Endocytosis | Passive diffusion |

Propiedades

IUPAC Name |

3-amino-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11I3N2O5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)8(14)5(6)11(20)21/h3,17-18H,1-2,15H2,(H,16,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFBLIYCWAORDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11I3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473936 | |

| Record name | AGN-PC-00GZVS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111453-32-8 | |

| Record name | 3-Amino-5-[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111453-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZK39211 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111453328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-00GZVS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.